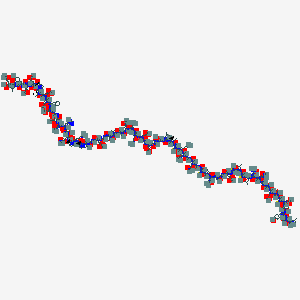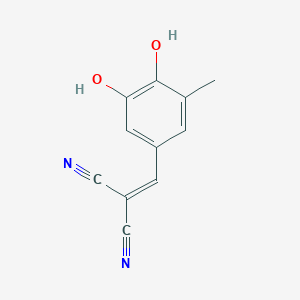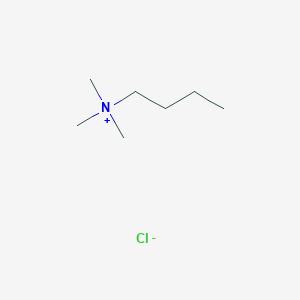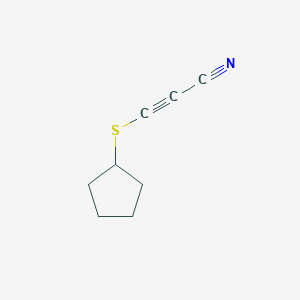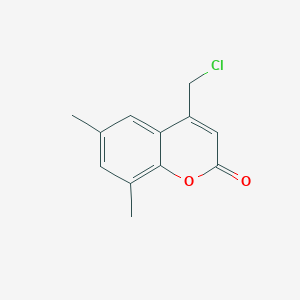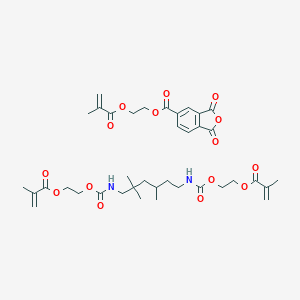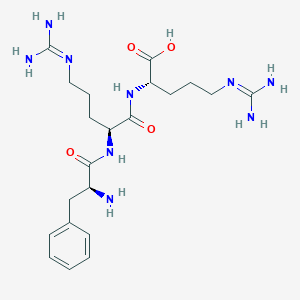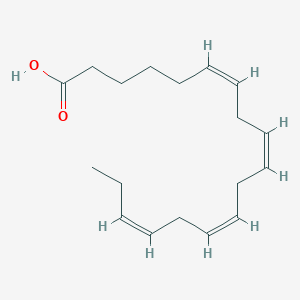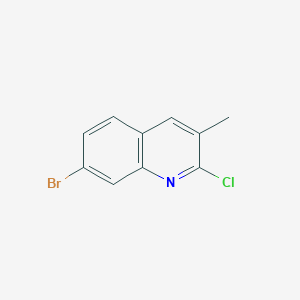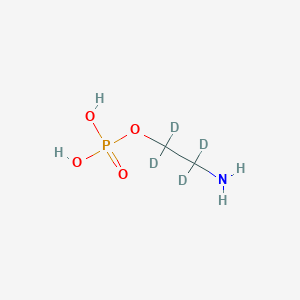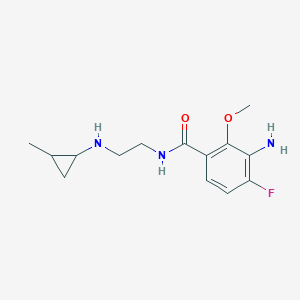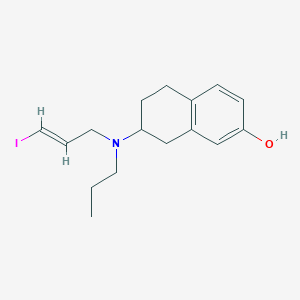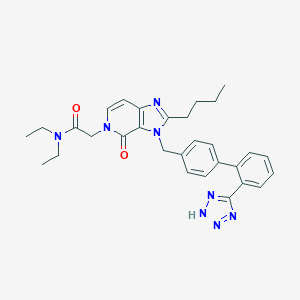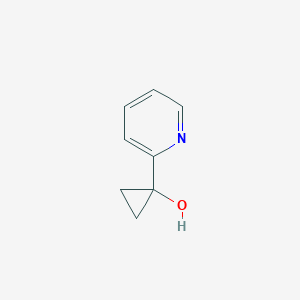
1-(2-Pyridyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridyl)cyclopropanol is a derivative of cyclopropane, featuring a three-carbon ring with one hydroxyl (OH) group . It falls into the category of cycloalkanols .
Synthesis Analysis
The synthesis of cyclopropanols, including 1-(2-Pyridyl)cyclopropanol, involves several methods. These include the intramolecular nucleophilic substitution of haloalkanes and the reaction of carbene with water or alcohols . Another method involves visible-light-induced b-carbonyl alkylation at the C4 position of pyridines using various cyclopropanols .Molecular Structure Analysis
The molecular structure of 1-(2-Pyridyl)cyclopropanol comprises three carbon atoms forming a cyclopropane ring, five hydrogen atoms, and a hydroxyl group . This gives it the chemical formula C3H6O .Chemical Reactions Analysis
Cyclopropanols, including 1-(2-Pyridyl)cyclopropanol, are known for their high reactivity due to angle strain. They readily undergo addition and substitution reactions . The hydroxyl group confers the ability to engage in reactions typical of alcohols .Physical And Chemical Properties Analysis
Cyclopropanol exhibits properties like a lower boiling point and a higher melting point compared to its linear counterparts due to its cyclic nature and unique steric strain . Its chemical properties largely stem from the characteristics of the hydroxyl group and the unique cyclopropane ring .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyridin-2-ylcyclopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIKUCHBTBEAGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)cyclopropanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

